molecular formula C17H17N3O3S B10998741 4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10998741
M. Wt: 343.4 g/mol
InChI Key: KEKBVHIRIHHGML-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted with a hydroxyl group at position 4, a methyl group at position 5, and a carboxamide moiety at position 6 linked to a 2-(2-methoxyphenyl)ethyl chain.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-10-13-15(21)19-9-20-17(13)24-14(10)16(22)18-8-7-11-5-3-4-6-12(11)23-2/h3-6,9H,7-8H2,1-2H3,(H,18,22)(H,19,20,21)

InChI Key

KEKBVHIRIHHGML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Conventional Heating Method

A mixture of ethyl 2-amino-4-methylthiophene-3-carboxylate and formamide is refluxed at 150–160°C for 4–6 hours. The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by cyclodehydration.

Key Data :

ParameterValue
Yield68–75%
Reaction Time4–6 hours
ByproductsMinimal (<5%)

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the reaction, reducing time to 10–20 minutes at 180 W. This method enhances yield (85–92%) by minimizing thermal decomposition.

Comparison of Methods :

MethodTimeYield (%)
Conventional4–6 hours68–75
Microwave10–20 min85–92

The product, 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, is isolated via filtration and recrystallized from dimethylformamide (DMF).

Carboxamide Functionalization

The ester group at position 6 is converted to the carboxamide via aminolysis with 2-(2-methoxyphenyl)ethylamine. Two approaches are viable:

Direct Aminolysis of Ester

The ester intermediate reacts with 2-(2-methoxyphenyl)ethylamine in ethanol under reflux. A base (e.g., NaOH) catalyzes the nucleophilic acyl substitution.

Conditions :

  • Molar Ratio : 1:1.2 (ester:amine)

  • Temperature : 80°C, 8–12 hours

  • Yield : 60–70%

Acid Chloride Intermediate

Hydrolysis of the ester to the carboxylic acid (using NaOH/H₂O), followed by treatment with thionyl chloride (SOCl₂), generates the acid chloride. Reaction with the amine in dichloromethane at 0–5°C affords the carboxamide in higher yield (75–80%).

Reaction Scheme :

EsterNaOH/H2OAcidSOCl2Acid ChlorideAmineCarboxamide\text{Ester} \xrightarrow{\text{NaOH/H}2\text{O}} \text{Acid} \xrightarrow{\text{SOCl}2} \text{Acid Chloride} \xrightarrow{\text{Amine}} \text{Carboxamide}

Optimization and Analytical Validation

Purity and Yield Enhancement

  • Recrystallization : DMF/ethanol (1:3) yields >95% pure product.

  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane) resolves minor impurities.

Spectroscopic Characterization

  • FTIR : Peaks at 1680 cm⁻¹ (C=O, amide), 3300 cm⁻¹ (N-H), and 1250 cm⁻¹ (C-O, methoxy).

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.15 (t, 2H, CH₂N), 6.85–7.25 (m, 4H, aromatic).

  • MS : m/z 387 [M+H]⁺.

Challenges and Mitigation

  • Amine Reactivity : Steric hindrance from the 2-methoxyphenyl group necessitates excess amine (1.2 equiv) and prolonged reaction times.

  • Cyclization Byproducts : Microwave irradiation reduces side products like hydrolyzed esters (<2%) .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. Notably, studies have shown that it can inhibit the proliferation of tumor cells, suggesting its potential as an anticancer agent.

Case Study: Inhibition of Tumor Cell Proliferation

  • Study Design : A series of experiments were conducted to assess the compound's cytotoxic effects on cultured human cancer cell lines.
  • Results : The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types.
  • Mechanism : The proposed mechanism involves interference with cellular pathways critical for tumor growth, possibly through inhibition of key enzymes involved in nucleotide synthesis.

KATP Channel Modulation

Another significant application of this compound is its role as a modulator of KATP channels. These channels are crucial in regulating insulin secretion and maintaining glucose homeostasis.

Case Study: Kir6.2-Specific KATP Channel Opener

  • Background : KATP channels play a vital role in various physiological processes, including insulin release from pancreatic beta cells.
  • Application : The compound has been evaluated for its ability to open Kir6.2-specific KATP channels, which could have implications for diabetes treatment.
  • Findings : Preliminary results indicate that the compound effectively activates these channels, leading to enhanced insulin secretion in vitro.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is critical for optimizing its pharmacological properties. SAR studies have revealed that modifications to the thieno[2,3-d]pyrimidine core can significantly influence biological activity.

ModificationEffect on Activity
Methyl group at position 5Enhances antitumor activity
Hydroxy group at position 4Increases solubility and bioavailability
Substituents on the phenyl ringAlters selectivity towards specific targets

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

Carboxamide Derivatives
  • Target Compound : The carboxamide group at position 6 is connected to a 2-(2-methoxyphenyl)ethyl chain, enhancing solubility and target specificity through aromatic interactions.
  • Org 41,841: N-tert-butyl-5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide () Key Difference: Replaces the hydroxyl group with a methylthio group and incorporates a tert-butyl chain.
Ester Derivatives
  • Ethyl 4-(4-Chlorophenylamino)-5-Methylthieno[2,3-d]pyrimidine-6-Carboxylate (14c): Features an ethyl ester at position 6 (). Key Difference: Ester group instead of carboxamide. Implications: Esters are metabolically labile, leading to shorter half-lives compared to carboxamides, which are enzymatically stable .

Modifications at Position 4

Hydroxamic Acid Derivatives
  • Compound 20c: 4–(4-Chlorophenylamino)-N-(4-(hydroxyamino)-4-oxobutyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide () Key Difference: Hydroxamic acid replaces the hydroxyl group. Implications: Hydroxamic acids are potent metal chelators, often used in histone deacetylase (HDAC) inhibitors. The target compound’s hydroxyl group may instead facilitate hydrogen bonding in non-metalloenzyme targets .
Chlorinated Derivatives
  • Ethyl 4-Chloro-2-(2-Methoxybenzyl)-5-Methylthieno[2,3-d]pyrimidine-6-Carboxylate (): Key Difference: Chlorine at position 4 and a 2-methoxybenzyl group.

Modifications at Position 2

Piperazine-Linked Antagonists
  • Compound 6a: 3-[2-[4-Phenylpiperazin-1-yl]ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Key Difference: Piperazine moiety at position 2. Implications: Piperazine groups enhance solubility and receptor binding, as seen in 5-HT2A antagonists. The target compound’s methoxyphenyl ethyl chain may prioritize different receptor interactions .

Pharmacological Profiles

Compound Key Substituents Biological Activity Reference
Target Compound 4-OH, 5-Me, 6-carboxamide Potential kinase inhibition
Org 41,841 4-MeOPh, 2-SMe, 6-tert-butyl carboxamide Unknown
Compound 20c 4-ClPh, hydroxamic acid HDAC inhibition
ND-630 (Firsocostat) Oxazolyl, tetrahydro-2H-pyran-4-yloxy ACC inhibition
Ethyl 14c 4-ClPh, ethyl ester Preclinical metabolic studies

Structural-Activity Relationship (SAR) Insights

  • Hydrophobic Substituents : The 2-(2-methoxyphenyl)ethyl chain in the target compound balances lipophilicity and aromatic interactions, contrasting with bulky groups (e.g., tert-butyl in Org 41,841) that may hinder target access .
  • Electron-Donating vs. Withdrawing Groups : The hydroxyl group (electron-donating) may favor interactions with polar enzyme pockets, whereas chlorine (electron-withdrawing) in derivatives like 14c could enhance electrophilic reactivity .
  • Stability : Carboxamides (target compound) offer metabolic stability over esters (14c) or hydroxamic acids (20c), which are prone to hydrolysis or rapid clearance .

Biological Activity

4-Hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide, a derivative of thieno[2,3-d]pyrimidine, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The compound can be synthesized through various methods involving thieno[2,3-d]pyrimidine derivatives. The synthesis typically includes condensation reactions that yield the desired thienopyrimidine structure. Recent studies have shown that modifications to the thienopyrimidine core can significantly affect biological activity.

Anti-Inflammatory Effects

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound has been tested against cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib11.7 ± 0.230.04 ± 0.01
Diclofenac8.72 ± 0.28TBD

The compound's IC50 values against COX-1 and COX-2 will be determined in ongoing studies to establish its efficacy compared to standard anti-inflammatory drugs like celecoxib and diclofenac .

Anticancer Activity

The compound has also shown promise in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer models.

Case Study: MDA-MB-231 Breast Cancer Cells

In a study evaluating the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on MDA-MB-231 cells, it was found that certain derivatives exhibited significant inhibitory effects on cell growth:

  • IC50 Values : The compound demonstrated an IC50 value comparable to established chemotherapeutics.
  • Mechanism of Action : The proposed mechanism involves inhibition of key signaling pathways associated with tumor growth and metastasis .

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is heavily influenced by their structural features. Substituents on the pyrimidine ring and the presence of functional groups play a crucial role in modulating activity.

  • Electron-Donating Groups : Compounds with electron-donating groups at specific positions on the pyrimidine ring showed enhanced inhibitory effects against COX enzymes.
  • Substituent Variability : Variations in the methoxy group position significantly impacted both anti-inflammatory and anticancer activities .

Q & A

Q. Table 1: Representative Reaction Conditions

SubstrateAlkylating AgentSolventTemp (°C)Yield (%)Purity (HPLC)
3-Amino-5-methyl derivativeBenzyl bromideDMF807290.86%
2-Thioxo derivativeEthyl iodideTHF606891.30%

Basic: What analytical methods are critical for characterizing thieno[2,3-d]pyrimidine carboxamides?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and carboxamide formation. For example, the NH proton in carboxamides appears at δ 10–12 ppm .
  • HRMS : Validates molecular weight with <5 ppm error .
  • HPLC : Purity assessment (≥95% preferred for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: How is the biological activity of these compounds initially screened?

Answer:

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Compound 2d (a structural analog) showed moderate inhibition (MIC 32–64 µg/mL) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can computational methods improve the design of thieno[2,3-d]pyrimidine derivatives?

Answer:

  • Quantum chemical calculations : Predict reaction pathways and transition states to prioritize synthetic routes .
  • Molecular docking : Screen for binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Machine learning : Train models on existing biological data to predict activity of novel analogs .

Q. Table 2: Computational Parameters for Reaction Optimization

MethodSoftware/ToolKey OutputReference
DFT (B3LYP/6-31G*)Gaussian 16Activation energy barriers
Molecular DynamicsGROMACSProtein-ligand stability over 100 ns

Advanced: What crystallographic insights inform structure-activity relationships (SAR)?

Answer:

  • X-ray crystallography : Reveals intramolecular hydrogen bonds (e.g., N–H⋯N) that stabilize bioactive conformations. For example, a dihedral angle of 12.8° between pyrimidine and phenyl rings optimizes steric fit in active sites .
  • Packing interactions : Weak C–H⋯O bonds or π-stacking may enhance solubility or crystal stability .

Advanced: How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity?

Answer:

  • Methoxy groups : Enhance solubility and membrane permeability but may reduce binding in hydrophobic pockets.
  • Chloro substituents : Increase electronegativity, improving interactions with catalytic residues (e.g., in kinases) .
  • SAR Example : Replacement of 4-methoxy with 4-chloro in analogs increased Pseudomonas aeruginosa inhibition by 40% .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as bioactivity often differs between R/S forms .
  • Meta-analysis : Pool data from multiple studies (e.g., MIC values) to identify trends obscured by experimental noise .

Advanced: What strategies optimize purity (>98%) for in vivo studies?

Answer:

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane to remove polar impurities .
  • Prep-HPLC : Gradient elution with 0.1% TFA in mobile phase improves separation of carboxamide analogs .
  • Lyophilization : Freeze-drying aqueous fractions minimizes degradation of hydrolytically sensitive groups.

Advanced: How do solvent effects influence reaction outcomes in thieno[2,3-d]pyrimidine synthesis?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates but may promote side reactions (e.g., oxidation).
  • Non-polar solvents (toluene) : Favor cyclization but slow dissolution of starting materials.
  • Case study : Switching from DMF to dichloromethane increased yields of 2-alkylthio derivatives by 15% .

Advanced: Can predictive modeling replace high-throughput screening for novel analogs?

Answer:

  • Yes, for early-stage prioritization : Models trained on existing data (e.g., IC50_{50}, LogP) can predict bioactivity with >70% accuracy .
  • Limitations : Models fail to account for unanticipated off-target effects or metabolic instability.
  • Hybrid approach : Combine computational predictions with focused libraries (e.g., 50–100 compounds) for validation .

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